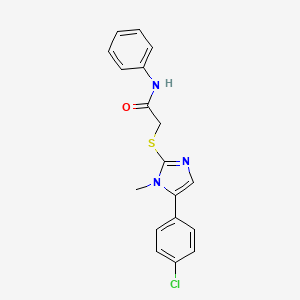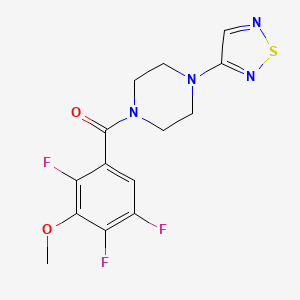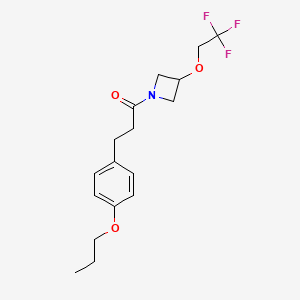
3-(4-Propoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Propoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one, also known as TPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. TPP belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of other drugs.
Scientific Research Applications
Synthesis and Antimicrobial Applications
A study on the synthesis, antimicrobial, and antitubercular activities of novel trihydroxy benzamido azetidin-2-one derivatives, including compounds similar to the one , demonstrates the potential for these compounds to serve as the basis for developing new antimicrobial and antitubercular agents. The research indicates that certain derivatives exhibit good antimicrobial activity and show promising antitubercular activity with minimum inhibitory concentration (MIC) values comparable to standard drugs like isoniazid (Ilango & Arunkumar, 2011).
Antitumor Properties
Another area of application is in the development of tubulin-targeting antitumor agents. A series of 3-phenoxy-1,4-diarylazetidin-2-ones have been investigated for their antiproliferative compounds. These studies have led to the discovery of compounds displaying potent antiproliferative activity against breast cancer cells, demonstrating the importance of the azetidin-2-one scaffold in the design of new antitumor drugs (Greene et al., 2016).
Synthesis and Cholesterol Inhibition
The synthesis and characterization of biscyclic β-lactams, including azetidin-2-one derivatives, have shown activity as blood cholesterol inhibitors. This research highlights the potential therapeutic applications of these compounds in managing blood cholesterol levels (Salman & Magtoof, 2019).
Organic Synthesis Applications
Azetidin-2-one derivatives have been used as building blocks in organic synthesis, allowing for the construction of various CF3-containing compounds. These compounds have applications in medicinal chemistry and drug development due to their potential biological activities (Dao Thi et al., 2018).
Chemical Transformations and Synthesis
Studies on the copper-catalyzed skeletal rearrangement of O-propargyl arylaldoximes to β-lactams have shown efficient methods for producing 4-arylidene-2-azetidinones. This research contributes to the synthesis strategies for azetidin-2-one derivatives, which are valuable in various chemical transformations and pharmaceutical applications (Nakamura et al., 2009).
properties
IUPAC Name |
3-(4-propoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-2-9-23-14-6-3-13(4-7-14)5-8-16(22)21-10-15(11-21)24-12-17(18,19)20/h3-4,6-7,15H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXBHFHAQYPIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


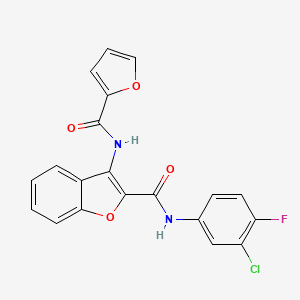
![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2683777.png)
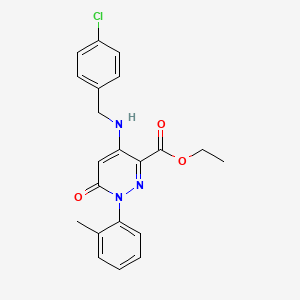
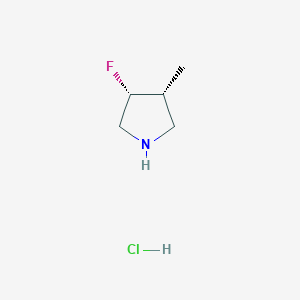

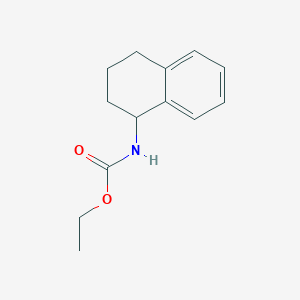

![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)

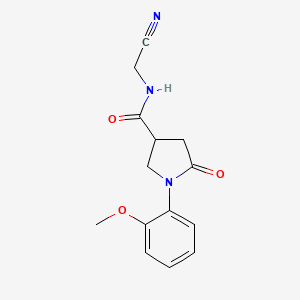
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)
